molecular formula C20H16ClN3O6S B11530770 ethyl 5-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11530770
M. Wt: 461.9 g/mol
InChI Key: FKCBVYMNDHGFMJ-UHFFFAOYSA-N
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Description

ETHYL 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thiazolopyrimidine core, a furan ring, and a chloronitrophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of ETHYL 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloronitrophenyl group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the furan ring.

    Construction of the thiazolopyrimidine core: This is typically done through a series of condensation reactions involving thioamides and carbonyl compounds.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

ETHYL 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, potentially converting nitro groups to amino groups.

    Substitution: The chloronitrophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in various biological assays to study its effects on different biological targets and pathways.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and derivatives.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

ETHYL 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine core and may have similar biological activities.

    Furan derivatives: Compounds containing the furan ring may exhibit similar chemical reactivity and biological properties.

    Chloronitrophenyl derivatives: These compounds share the chloronitrophenyl group and may have similar pharmacological profiles.

The uniqueness of ETHYL 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of these structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H16ClN3O6S

Molecular Weight

461.9 g/mol

IUPAC Name

ethyl 5-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H16ClN3O6S/c1-3-29-19(26)17-10(2)22-20-23(16(25)9-31-20)18(17)15-7-6-14(30-15)12-8-11(24(27)28)4-5-13(12)21/h4-8,18H,3,9H2,1-2H3

InChI Key

FKCBVYMNDHGFMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)CS2)C

Origin of Product

United States

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